(3,5-Dimethylhex-3-EN-1-YL)benzene
Description
Structure
3D Structure
Properties
CAS No. |
858658-47-6 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
3,5-dimethylhex-3-enylbenzene |
InChI |
InChI=1S/C14H20/c1-12(2)11-13(3)9-10-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
PDVJUCGGHNUVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,5 Dimethylhex 3 En 1 Yl Benzene and Its Stereoisomers
Retrosynthetic Analysis and Strategic Disconnections for the (3,5-Dimethylhex-3-en-1-yl)benzene Carbon Skeleton
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comyoutube.com For this compound, two primary disconnections are most logical:
Disconnection 1 (C-C Bond at the Aromatic Ring): The most straightforward disconnection breaks the bond between the benzene (B151609) ring and the hexenyl side chain. This approach simplifies the target into two key fragments: a phenyl synthon and a (3,5-dimethylhex-3-en-1-yl) synthon. This strategy allows for the powerful and versatile methods of cross-coupling reactions to be employed for the key bond-forming step. chadsprep.comyoutube.com
Disconnection 2 (C=C Double Bond): An alternative disconnection targets the trisubstituted double bond within the hexenyl chain. This approach would utilize olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. libretexts.orgwikipedia.org This strategy would involve synthesizing a simpler diene or enyne precursor and then forming the key double bond in a later step.
The choice between these strategies depends on the availability of starting materials and the desired control over stereochemistry. The cross-coupling approach is often more direct for assembling the basic carbon skeleton. lumenlearning.comlibretexts.org
Novel Catalytic Approaches for the Formation of the this compound Core
Modern synthetic chemistry offers a range of catalytic methods to construct the target molecule with high precision and efficiency.
Cross-Coupling Reactions in the Synthesis of this compound
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high functional group tolerance. youtube.comyoutube.com To construct this compound, a C(sp²)-C(sp³) coupling is required. Several named reactions are suitable for this transformation, each with its own advantages.
| Cross-Coupling Reaction | Aryl Component | Alkyl Component | Catalyst/Reagent | Key Advantages |
| Suzuki-Miyaura Coupling | Phenylboronic acid or ester | (3,5-Dimethylhex-3-en-1-yl) halide | Palladium catalyst, Base | High functional group tolerance, mild reaction conditions. |
| Kumada Coupling | Phenyl halide | (3,5-Dimethylhex-3-en-1-yl) Grignard reagent | Nickel or Palladium catalyst | High reactivity of Grignard reagent. |
| Negishi Coupling | Phenyl halide | (3,5-Dimethylhex-3-en-1-yl)zinc reagent | Palladium or Nickel catalyst | High reactivity and functional group tolerance. |
| Photoredox/Nickel Dual Catalysis | Phenyl halide | Alkylsilicate or Trifluoroborate of the side chain | Nickel catalyst, Photoredox catalyst (e.g., Ru or Ir complex) | Utilizes mild conditions and readily available precursors. gelest.com |
Table 1: Comparison of Applicable Cross-Coupling Reactions.
For example, a Suzuki-Miyaura coupling could involve the reaction of a (3,5-dimethylhex-3-en-1-yl) halide with phenylboronic acid in the presence of a palladium catalyst and a base. This approach is often favored due to the stability and low toxicity of the boronic acid reagents. nih.gov
Olefin Metathesis Strategies for Constructing the En-1-yl Moiety in this compound
Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by ruthenium or molybdenum complexes. wikipedia.orgacs.org This method is particularly useful for synthesizing highly substituted alkenes. nih.govresearchgate.net
A plausible cross-metathesis (CM) strategy to form the trisubstituted alkene in the target molecule would involve reacting two simpler alkenes. For instance, the reaction of 1-phenyl-but-1-ene with 3-methyl-1-butene (B165623) using a Grubbs or Schrock catalyst could potentially form the desired carbon skeleton, although control of regioselectivity and E/Z selectivity can be challenging. acs.orgorganic-chemistry.org Ring-closing metathesis (RCM) is another variant, though less direct for this acyclic target. libretexts.orgnih.gov
Asymmetric Catalysis for Stereoselective Access to this compound Enantiomers and Diastereomers
The C5 position of the hexenyl chain in this compound is a stereocenter. Accessing specific enantiomers or diastereomers requires asymmetric catalysis.
Asymmetric Hydrovinylation: This reaction adds a vinyl group to an alkene. An asymmetric hydrovinylation of a suitable precursor could establish the chiral center at C5 with high enantioselectivity. nih.gov
Asymmetric Hydrogenation: If a precursor with a double bond at the C4-C5 or C5-C6 position is synthesized, asymmetric hydrogenation using a chiral catalyst (e.g., those based on rhodium or iridium with chiral ligands) could selectively reduce the double bond to create the desired stereocenter.
Chiral Auxiliary Approach: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction, such as alkylation or reduction, to occur stereoselectively. The auxiliary is then removed to yield the chiral product.
Ion Pair Catalysis: Recent advances in ion pair catalysis, using chiral cations like guanidinium, can control stereoselectivity in various transformations, including those that could establish remote stereocenters. acs.org
Biomimetic and Sustainable Synthesis Routes for this compound Analogues
The structure of this compound bears resemblance to aromatic terpenoids, which are a large class of natural products. researchgate.net Biomimetic synthesis seeks to mimic nature's synthetic strategies, often involving cascade reactions initiated by acid catalysis. doaj.orgresearchgate.net
A biomimetic approach might involve the acid-catalyzed cyclization of a polyene precursor, although this is more common for creating cyclic terpenes. acs.org More broadly, using terpenes derived from natural sources as starting materials for the synthesis of the hexenyl side chain would be a sustainable approach. Many monoterpenes are readily available and can be chemically modified to serve as precursors. researchgate.net
Flow Chemistry and Continuous Processing Techniques in the Production of this compound
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers several advantages for the production of fine chemicals, including improved safety, efficiency, and scalability. academie-sciences.fr
Key synthetic steps for this compound could be adapted to a flow process:
Alkylation: The Friedel-Crafts alkylation of benzene with an appropriate olefin or alkyl halide is a classic reaction that can be performed in a flow reactor, allowing for better temperature control and reduced risk of overalkylation. lumenlearning.comgoogle.com
Cross-Coupling: Continuous flow systems for cross-coupling reactions, including photoredox-catalyzed variants, have been developed. These systems can improve reaction times and catalyst efficiency. gelest.com
Hydrogenation: Catalytic hydrogenations are well-suited for flow reactors, which can handle high pressures of hydrogen gas more safely than batch reactors.
The integration of these steps into a continuous manufacturing process could offer a more efficient and sustainable route to producing this compound and related compounds on an industrial scale. abuad.edu.ngresearchgate.netintratec.us
Mechanistic Investigations of Chemical Transformations Involving 3,5 Dimethylhex 3 En 1 Yl Benzene
Electrophilic Aromatic and Alkenyl Functionalizations of (3,5-Dimethylhex-3-en-1-yl)benzene
The presence of two key functional groups, a carbon-carbon double bond and a benzene (B151609) ring, makes this compound susceptible to electrophilic attack at two distinct locations. The electronic properties of each group will dictate the regioselectivity and stereochemistry of these reactions.
Regioselectivity and Stereochemical Control in Electrophilic Additions to the Alkene of this compound
The double bond in this compound is trisubstituted, making it electron-rich and highly reactive towards electrophiles. The regioselectivity of electrophilic addition is governed by Markovnikov's rule, which predicts that the electrophile will add to the carbon atom of the double bond that is less substituted, leading to the formation of the more stable carbocation intermediate.
In this specific molecule, the double bond is between carbon-3 and carbon-4 of the hexenyl chain. Carbon-3 is bonded to a methyl group and a -CH2-CH2-phenyl group, while carbon-4 is bonded to an isopropyl group and a hydrogen atom. An electrophilic attack will preferentially occur at carbon-4, leading to the formation of a tertiary carbocation at carbon-3. This tertiary carbocation is stabilized by both the inductive effect of the three alkyl groups and hyperconjugation.
The stereochemistry of the addition will depend on the nature of the electrophile and the reaction conditions. For example, the addition of a hydrogen halide (HX) would proceed through the aforementioned carbocation intermediate, which is planar. The subsequent attack by the halide ion can occur from either face of the carbocation, potentially leading to a racemic mixture of products if a new stereocenter is formed.
Aromatic Substitution Patterns on the Benzene Ring of this compound
The (3,5-dimethylhex-3-en-1-yl) group attached to the benzene ring is an alkyl group. Alkyl groups are activating and are ortho, para-directors in electrophilic aromatic substitution reactions. This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density of the benzene ring, and the stabilization of the arenium ion intermediate through hyperconjugation.
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation will predominantly yield products where the electrophile is attached to the ortho or para positions of the benzene ring relative to the alkyl substituent. The steric hindrance imposed by the relatively bulky (3,5-dimethylhex-3-en-1-yl) group might favor the formation of the para substituted product over the ortho substituted one.
Nucleophilic Reactivity and Addition Pathways of this compound Derivatives
The parent compound, this compound, is not expected to be reactive towards nucleophiles under standard conditions. However, its derivatives can undergo nucleophilic reactions. For instance, if the benzene ring is substituted with strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to a leaving group (like a halide), it can undergo nucleophilic aromatic substitution (SNAAr). libretexts.org This reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile adds to the electron-deficient aromatic ring to form a stabilized Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org
Derivatives of this compound containing a leaving group on the alkyl chain could undergo nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions, depending on the substrate structure, the nature of the nucleophile/base, and the reaction conditions.
Radical Reactions and Their Propagation Mechanisms with this compound
The this compound molecule possesses several sites susceptible to radical attack. The benzylic hydrogens on the carbon adjacent to the phenyl group (C-1 of the hexenyl chain) and the allylic hydrogens on the carbons adjacent to the double bond (C-2 and C-5) are particularly prone to abstraction by radicals due to the resonance stabilization of the resulting benzylic and allylic radicals, respectively.
Radical reactions are typically initiated by light, heat, or a radical initiator. The propagation mechanism involves a chain reaction where a radical abstracts a hydrogen atom from the substrate to form a new radical, which then continues the chain. For instance, in the presence of a radical initiator and a halogen, radical halogenation would likely occur at the most stabilized radical position.
Benzene itself is more prone to radical addition reactions than electrophilic additions. libretexts.org Under conditions of strong sunlight or with radical initiators, halogens can add to the benzene ring of this compound. libretexts.org
Pericyclic Reactions and Molecular Rearrangements of the this compound Framework
The alkene functionality in this compound could potentially participate in pericyclic reactions. For example, it could act as a dienophile in a Diels-Alder reaction if reacted with a suitable diene. However, the steric bulk around the trisubstituted double bond might hinder the approach of the diene, requiring forcing conditions.
Molecular rearrangements of the carbocation intermediates formed during electrophilic additions to the alkene are also possible. For instance, a less stable, initially formed carbocation could undergo a hydride or alkyl shift to form a more stable carbocation before being trapped by a nucleophile.
Kinetic and Thermodynamic Parameters Governing Reactions of this compound
The rates of electrophilic additions to the alkene are expected to be relatively fast due to the electron-rich nature of the trisubstituted double bond. The thermodynamic stability of the products will depend on the specific reaction. For example, in the addition of HBr, the formation of the more substituted alkyl bromide is thermodynamically favored.
For electrophilic aromatic substitution, the activating nature of the alkyl group suggests that the reaction rates will be faster than that of benzene itself. The distribution of ortho and para products will be governed by a combination of kinetic and thermodynamic control, with the sterically less hindered para product often being the thermodynamically more stable isomer.
Elucidation of Reaction Intermediates through Advanced Spectroscopic Techniques for this compound Transformations
In the context of this compound, a prominent reaction pathway for investigation is the acid-catalyzed intramolecular cyclization, a variation of the Friedel-Crafts alkylation. This reaction is expected to proceed through carbocationic intermediates, which can be highly reactive and prone to rearrangements. The elucidation of the structure and fate of these carbocations is paramount to understanding the reaction mechanism.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique for studying reactive intermediates by slowing down their rates of reaction and decomposition. By dissolving this compound in a superacid medium, such as a mixture of SbF₅ and HSO₃F, at cryogenic temperatures (e.g., -78 °C or lower), it is possible to generate and stabilize the carbocationic intermediates for a sufficient duration to acquire detailed NMR spectra.
Upon protonation of the double bond in this compound, a tertiary carbocation is expected to form initially. This intermediate can then undergo intramolecular electrophilic attack on the benzene ring to form a six-membered ring, leading to a cyclohexadienyl cation (an arenium ion). This arenium ion is a key intermediate in the cyclization process.
Hypothetical ¹H NMR and ¹³C NMR Data for the Cyclohexadienyl Cation Intermediate:
The following tables present hypothetical NMR data for the proposed cyclohexadienyl cation intermediate. These values are estimated based on known data for similar carbocationic species and serve to illustrate the expected spectroscopic signatures.
| Proton (¹H) | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1 | 3.5 - 3.8 | m | - | CH bearing two methyl groups |
| H-2 | 2.0 - 2.3 | m | - | CH₂ adjacent to sp³ CH |
| H-4 | 8.0 - 8.5 | d | 8.0 | Aromatic CH adjacent to sp³ center |
| H-5 | 7.5 - 7.8 | t | 8.0 | Aromatic CH |
| H-6 | 8.0 - 8.5 | d | 8.0 | Aromatic CH adjacent to sp³ center |
| H-7 | 4.5 - 5.0 | s | - | CH₂ of the arenium ion core |
| Methyl (C1) | 1.2 - 1.5 | d | 7.0 | Methyl groups on C1 |
| Methyl (C3) | 1.0 - 1.3 | d | 7.0 | Methyl group on C3 |
| Carbon (¹³C) | Hypothetical Chemical Shift (δ, ppm) | Assignment |
| C-1 | 40 - 45 | CH bearing two methyl groups |
| C-2 | 30 - 35 | CH₂ adjacent to sp³ CH |
| C-3 | 35 - 40 | CH bearing a methyl group |
| C-4a | 130 - 135 | Quaternary aromatic C |
| C-4 | 170 - 175 | Aromatic CH adjacent to sp³ center |
| C-5 | 140 - 145 | Aromatic CH |
| C-6 | 170 - 175 | Aromatic CH adjacent to sp³ center |
| C-6a | 190 - 195 | Quaternary aromatic C bearing positive charge |
| C-7 | 50 - 55 | CH₂ of the arenium ion core |
| Methyl (C1) | 20 - 25 | Methyl groups on C1 |
| Methyl (C3) | 15 - 20 | Methyl group on C3 |
In-Situ Infrared (IR) Spectroscopy
In-situ IR spectroscopy allows for the monitoring of changes in vibrational frequencies in real-time as a reaction proceeds. In the acid-catalyzed cyclization of this compound, the formation of the carbocation intermediate would lead to the appearance of characteristic new absorption bands. For instance, the stretching frequency of the C=C double bond in the starting material (around 1650-1670 cm⁻¹) would disappear, while new bands corresponding to the vibrations of the cyclohexadienyl cation would emerge. The C-H stretching frequencies of the sp³-hybridized carbons in the arenium ion core would also be observable.
Stopped-Flow UV-Vis Spectroscopy
Stopped-flow UV-Vis spectroscopy is an ideal technique for studying the kinetics of fast reactions involving colored intermediates. Carbocations, particularly delocalized systems like the cyclohexadienyl cation, often exhibit strong absorptions in the UV-Vis region. By rapidly mixing the reactant with the acid catalyst, the formation and decay of the carbocation intermediate can be monitored on a millisecond timescale. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) can provide valuable information about the electronic structure of the intermediate. For a cyclohexadienyl cation, strong absorptions in the range of 350-450 nm would be anticipated.
The combination of these advanced spectroscopic techniques provides a powerful arsenal (B13267) for the detailed investigation of the reaction mechanisms of this compound. The data obtained from these studies are essential for constructing a complete picture of the reaction pathway, including the identification of all relevant intermediates and the determination of the rate-limiting steps. This knowledge is not only of fundamental academic interest but also holds significant practical value for the strategic design of synthetic routes to new and valuable chemical compounds.
Computational and Theoretical Studies on 3,5 Dimethylhex 3 En 1 Yl Benzene
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, orbital energies, and bonding characteristics.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like (3,5-Dimethylhex-3-en-1-yl)benzene. researchgate.net DFT methods could be employed to calculate a variety of properties:
Geometric Optimization: Determining the lowest energy structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (ESP) maps to identify electron-rich and electron-poor regions, and frontier molecular orbitals (HOMO and LUMO) to understand reactivity. For instance, the HOMO would likely be localized on the electron-rich benzene (B151609) ring and the C=C double bond, while the LUMO would be distributed over the aromatic system.
Thermodynamic Properties: Predicting enthalpy of formation, Gibbs free energy, and entropy, which are crucial for understanding the stability of different isomers and their equilibrium populations.
A hypothetical study on this compound using a common functional like B3LYP with a 6-31G* basis set would likely reveal the subtle electronic effects of the alkyl substituent on the aromatic ring. While the alkyl group is generally electron-donating, the presence of the double bond could modulate this effect. asianpubs.org DFT can also be used to study the impact of substituents on the properties of carbenes. asianpubs.org
Table 1: Hypothetical DFT-Calculated Properties for (E)-(3,5-Dimethylhex-3-en-1-yl)benzene
| Property | Predicted Value | Unit |
|---|---|---|
| HOMO Energy | -8.5 | eV |
| LUMO Energy | -0.2 | eV |
| HOMO-LUMO Gap | 8.3 | eV |
| Dipole Moment | 0.4 | Debye |
Note: These are hypothetical values for illustrative purposes.
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide benchmark data. mdpi.com For a molecule like this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used for more accurate energy calculations, especially for studying reaction mechanisms where electron correlation is important. nih.gov
The reactivity of this compound would be dictated by two main reactive sites: the aromatic ring and the alkene double bond. Ab initio calculations could be used to model:
Electrophilic Aromatic Substitution: The alkyl group is an activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring. libretexts.org High-level calculations could precisely determine the activation barriers for halogenation, nitration, or Friedel-Crafts reactions at these positions.
Electrophilic Addition to the Alkene: The double bond can undergo addition reactions with electrophiles like HBr or Br₂. chemtube3d.com Ab initio methods can be used to investigate the stability of the possible carbocation intermediates, predicting the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). acs.orgresearchgate.net
Conformational Analysis and Potential Energy Surfaces
A systematic conformational search could be performed using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using DFT. The results would be a potential energy surface (PES) mapping the energy of the molecule as a function of one or more dihedral angles. For long-chain alkylbenzenes, the interactions between the alkyl chain and the aromatic ring are known to influence the conformational preferences. nih.gov
Molecular Dynamics Simulations of this compound in Varied Chemical Environments
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents or at different temperatures. bohrium.comchemrxiv.orgresearchgate.netnih.gov By simulating the motions of the molecule over time, MD can be used to:
Study Solvation Effects: Investigate how solvent molecules arrange around the solute and how this affects its conformation and reactivity.
Explore Conformational Dynamics: Observe the transitions between different conformational states and determine their relative populations at a given temperature.
Simulate Aggregation Behavior: In non-polar solvents, aromatic molecules can exhibit aggregation. MD simulations could predict the tendency of this compound to self-associate. acs.org
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. numberanalytics.com For this compound, this would be particularly useful for understanding the competition between reactions at the aromatic ring and the double bond.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies and reaction rates, providing a quantitative understanding of the factors that control the outcome of a reaction. For example, the mechanism of electrophilic addition to the double bond could be modeled to determine whether it proceeds through a classical carbocation or a bridged halonium ion intermediate. wolfram.com
Prediction of Advanced Spectroscopic Signatures (NMR, IR, UV-Vis) for this compound Isomers
Computational methods can predict various spectroscopic properties, which is invaluable for identifying unknown compounds or for distinguishing between isomers. acs.org
NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. scilit.comnih.govgithub.iofigshare.com This would be particularly useful for distinguishing between the (E) and (Z) isomers of this compound, as the chemical shifts of the protons and carbons near the double bond would be significantly different.
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for Isomers of this compound
| Proton | (E)-isomer (ppm) | (Z)-isomer (ppm) |
|---|---|---|
| Aromatic (ortho) | 7.20 | 7.22 |
| Aromatic (meta) | 7.30 | 7.31 |
| Aromatic (para) | 7.15 | 7.16 |
| Vinylic | 5.40 | 5.55 |
Note: These are hypothetical values for illustrative purposes.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. oup.comoup.comarxiv.org This would show characteristic peaks for the C-H stretching of the aromatic ring, the C=C stretching of the alkene, and various bending modes of the alkyl chain.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. youtube.com The spectrum of this compound would be expected to show absorptions characteristic of the substituted benzene ring, likely in the UV region.
Advanced Analytical Methodologies for Comprehensive Characterization of 3,5 Dimethylhex 3 En 1 Yl Benzene and Its Derivatives
High-Resolution NMR Spectroscopy for Stereochemical Elucidation of (3,5-Dimethylhex-3-EN-1-YL)benzene
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of organic molecules. For a compound like this compound, with its multiple chiral centers and complex proton and carbon environments, advanced NMR techniques are indispensable.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Detailed Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex proton (¹H) and carbon (¹³C) signals in this compound. libretexts.org These techniques spread the NMR information into two dimensions, resolving overlapping signals that are common in one-dimensional (1D) spectra of larger molecules. libretexts.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would reveal the connectivity between protons on adjacent carbons, such as those in the hexenyl chain and the dimethyl groups. For instance, cross-peaks would be observed between the protons of the ethyl group and the adjacent methylene (B1212753) group in the hexenyl chain. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in an HSQC spectrum represents a C-H bond, simplifying the carbon spectrum significantly.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra, and for connecting different fragments of the molecule. For example, HMBC would show correlations between the benzylic protons and the carbons of the benzene (B151609) ring, as well as with the carbons in the hexenyl chain. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is vital for elucidating the stereochemistry, such as the relative configuration of the methyl groups and the geometry around the double bond (E/Z isomerism). ic.ac.uk
A hypothetical analysis of the 2D NMR data for this compound would involve a step-by-step assignment of all proton and carbon signals, starting from easily identifiable signals like the aromatic protons and the methyl groups, and then using the connectivity information from COSY, HSQC, and HMBC to build up the complete structure. libretexts.org
Solid-State NMR for Complex Aggregates or Adducts of this compound
While solution-state NMR is the standard for structural elucidation, solid-state NMR (ssNMR) becomes essential when dealing with insoluble complex aggregates or adducts of this compound. wikipedia.orgnih.gov In the solid state, molecules have restricted motion, leading to broader NMR signals due to anisotropic interactions like dipolar coupling and chemical shift anisotropy. wikipedia.org Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and obtain higher resolution spectra. wikipedia.orgmdpi.com
ssNMR can provide valuable information on:
Polymorphism: Different crystalline forms of a compound will exhibit distinct ssNMR spectra, allowing for the identification and characterization of polymorphs.
Host-Guest Chemistry: If this compound forms inclusion complexes or adducts with other molecules, ssNMR can probe the interactions between the host and guest and determine their relative orientation.
Conformation in the Solid State: The conformation of the molecule in the solid state can be determined, which may differ from its conformation in solution.
For example, a 2D solid-state NMR experiment could be used to resolve overlapping aromatic resonances if the compound forms aggregates where the benzene rings are in close proximity. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Reaction Mechanism Investigations and Impurity Profiling of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. toref-standards.commdpi.com This capability is crucial for investigating reaction mechanisms and for identifying and quantifying impurities in samples of this compound. toref-standards.com
Reaction Mechanism Investigations: The synthesis of this compound likely involves several steps, and HRMS can be used to identify reaction intermediates and byproducts. libretexts.org By analyzing the mass spectra of samples taken at different stages of the reaction, it is possible to piece together the reaction pathway. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information about these transient species. core.ac.ukcore.ac.uk
Impurity Profiling: Impurity profiling is essential for ensuring the quality and safety of chemical compounds. ijnrd.org HRMS allows for the detection and characterization of impurities, even at very low concentrations. toref-standards.com The high mass accuracy of HRMS helps in assigning the correct elemental composition to an impurity, which is the first step in its identification. mdpi.com Subsequent MS/MS analysis can then be used to elucidate the structure of the impurity. Common impurities in a sample of this compound could include isomers, starting materials, or byproducts from side reactions.
Table 1: Hypothetical Impurity Profile of this compound Determined by HRMS
| Impurity ID | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Possible Structure |
| IMP-1 | 203.1795 | 203.1794 | 0.5 | C₁₅H₂₃ | Positional Isomer |
| IMP-2 | 189.1638 | 189.1638 | 0.0 | C₁₄H₂₁ | Unreacted Intermediate |
| IMP-3 | 219.1743 | 219.1743 | 0.0 | C₁₅H₂₂O | Oxidation Product |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment of Chirally Synthesized this compound
This compound possesses chiral centers, meaning it can exist as enantiomers. For applications where a single enantiomer is desired, it is crucial to determine the enantiomeric purity of the synthesized material. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for this purpose. cas.cz
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.com Enantiomers will produce mirror-image CD spectra. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess (ee) can be determined.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers exhibit mirror-image ORD curves.
These techniques are highly sensitive to the three-dimensional structure of the molecule and can be used to confirm the absolute configuration of a chirally synthesized compound by comparing the experimental data with theoretical calculations. rsc.orgrsc.org
X-ray Crystallography of this compound Cocrystals and Metal Complexes
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. d-nb.infoa-star.edu.sg While obtaining single crystals of this compound itself might be challenging, forming cocrystals or metal complexes can facilitate crystallization. researchgate.net
Cocrystals: A cocrystal is a crystalline solid that contains two or more different molecules in the same crystal lattice. researchgate.net By co-crystallizing this compound with a suitable coformer, it may be possible to obtain high-quality crystals suitable for X-ray diffraction analysis. researchgate.net The resulting crystal structure would reveal the precise bond lengths, bond angles, and conformation of the molecule, as well as the intermolecular interactions between the compound and the coformer. d-nb.info
Metal Complexes: If this compound can act as a ligand, forming a complex with a metal ion, this can also be a strategy to obtain crystals for X-ray analysis. The coordination of the metal can pre-organize the ligand molecules, promoting crystallization.
The structural information obtained from X-ray crystallography is invaluable for confirming the stereochemistry and for understanding the non-covalent interactions that govern the packing of the molecules in the solid state. a-star.edu.sg
Advanced Chromatographic Methods (HPLC, GC) Coupled with Specialized Detectors for Purity and Isomer Separation of this compound
Chromatographic techniques are essential for assessing the purity of a compound and for separating isomers. walshmedicalmedia.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally labile compounds. walshmedicalmedia.comresearchgate.net For the analysis of this compound, reversed-phase HPLC with a C18 column would likely be a suitable starting point. To separate isomers, specialized columns such as those with phenyl or pentafluorophenyl stationary phases can provide different selectivities based on π-π interactions. welch-us.com For the separation of enantiomers, chiral HPLC columns containing a chiral stationary phase are required. openochem.org The enantiomers interact differently with the chiral stationary phase, leading to their separation. openochem.org
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like alkylbenzenes. researchgate.netcdc.gov A high-resolution capillary column with a non-polar or medium-polarity stationary phase would be appropriate for separating isomers of this compound based on their boiling points and interactions with the stationary phase. vurup.sk Coupling GC with a mass spectrometer (GC-MS) provides both retention time and mass spectral data, allowing for confident identification of the separated components. researchgate.net
Specialized Detectors: While standard UV-Vis and mass spectrometric detectors are widely used, specialized detectors can provide additional information. For example, a Circular Dichroism detector coupled with HPLC can provide online chiroptical information for the separated enantiomers.
Synthesis and Reactivity of Functionalized 3,5 Dimethylhex 3 En 1 Yl Benzene Derivatives
Strategies for Regioselective Functionalization of the Benzene (B151609) Moiety in (3,5-Dimethylhex-3-en-1-yl)benzene
The benzene ring in this compound can be functionalized through electrophilic aromatic substitution (EAS) reactions. byjus.com The (3,5-Dimethylhex-3-en-1-yl) group is an alkyl substituent, which acts as an activating group and directs incoming electrophiles to the ortho and para positions. msu.edulibretexts.org The bulky nature of this substituent may sterically hinder the ortho positions, often leading to a preference for substitution at the para position. libretexts.org A two-step mechanism is generally proposed for these reactions, involving the initial attack by an electrophile to form a positively charged intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. byjus.commsu.edu
Key regioselective functionalization strategies include:
Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the benzene ring can be achieved by reacting this compound with the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. byjus.comsavemyexams.com These catalysts serve to generate the potent electrophile (X⁺) required for the reaction. savemyexams.com The primary products are the ortho- and para-halo-substituted isomers.
Nitration: Nitration involves the introduction of a nitro group (-NO₂) and is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.comsavemyexams.com This mixture generates the nitronium ion (NO₂⁺), which is the active electrophile. The reaction yields a mixture of ortho- and para-nitro derivatives.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is accomplished by heating the compound with fuming sulfuric acid. byjus.com Due to the significant steric bulk of the SO₃H group, substitution occurs almost exclusively at the para position. pressbooks.pub This high regioselectivity allows the sulfonic acid group to be used as a "blocking group" to direct subsequent substitutions to the ortho positions, after which the blocking group can be removed by heating in dilute acid. pressbooks.pub
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. savemyexams.combyjus.com The reaction forms an acylium ion (RCO⁺) as the electrophile. byjus.com Unlike Friedel-Crafts alkylation, the resulting acyl group is deactivating, which prevents further substitution reactions on the same ring. libretexts.orgyoutube.com The products are the ortho- and para-acylated derivatives.
Friedel-Crafts Alkylation: This method introduces an additional alkyl group using an alkyl halide and a Lewis acid catalyst. libretexts.orglumenlearning.com However, it has significant limitations, including the potential for carbocation rearrangements and polyalkylation, where the newly added alkyl group further activates the ring, making the product more reactive than the starting material. youtube.comlibretexts.orglumenlearning.com
The following table summarizes common electrophilic aromatic substitution reactions applicable to this compound.
| Reaction | Reagents | Electrophile | Expected Major Products |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ | 1-(ortho-Halophenyl)-3,5-dimethylhex-3-ene and 1-(para-Halophenyl)-3,5-dimethylhex-3-ene |
| Nitration | Conc. HNO₃/H₂SO₄ | NO₂⁺ | 1-(ortho-Nitrophenyl)-3,5-dimethylhex-3-ene and 1-(para-Nitrophenyl)-3,5-dimethylhex-3-ene |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(3,5-Dimethylhex-3-en-1-yl)benzenesulfonic acid |
| Acylation | RCOCl/AlCl₃ | RCO⁺ | 1-(ortho-Acylphenyl)-3,5-dimethylhex-3-ene and 1-(para-Acylphenyl)-3,5-dimethylhex-3-ene |
Chemical Modifications at the Alkene Position of this compound
The tetrasubstituted double bond in the alkyl chain of this compound is an electron-rich center, making it susceptible to electrophilic addition reactions. Its sterically hindered nature can influence reactivity and may require specific reaction conditions. These modifications are valuable as they introduce new functional groups, converting the hydrocarbon into a more versatile chemical intermediate. nih.gov
Common modifications at the alkene position include:
Epoxidation: The alkene can be converted to an epoxide (an oxirane), a three-membered ring containing an oxygen atom, through reaction with a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgaceorganicchem.com For sterically hindered tetrasubstituted alkenes, alternative methods such as using peracetic acid generated in situ from acetic anhydride and hydrogen peroxide in the presence of a buffer can be effective. google.com The resulting epoxide is a highly useful intermediate that can undergo ring-opening reactions to produce a variety of functional groups, including diols upon hydrolysis. nih.govlibretexts.org
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in a vicinal dihalide. leah4sci.comchemguide.co.uk The reaction mechanism typically involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face (anti-addition). chadsprep.commasterorganicchemistry.com This stereospecificity is a key feature of this reaction. The reaction is generally carried out in an inert solvent like dichloromethane. chadsprep.com
Hydroxylation: The introduction of two hydroxyl (-OH) groups across the double bond can be achieved through different methods. A two-step process involving epoxidation followed by acid-catalyzed hydrolysis yields a trans-diol. libretexts.org Alternatively, direct syn-hydroxylation can be performed using osmium tetroxide (OsO₄) followed by a reductive workup with a reagent like sodium bisulfite (NaHSO₃). libretexts.org
A summary of these modifications is presented in the table below.
| Reaction | Reagents | Functional Group Formed | Product Structure Detail |
| Epoxidation | m-CPBA or H₂O₂/Acetic Anhydride | Epoxide (Oxirane) | (3,4-Epoxy-3,5-dimethylhexyl)benzene |
| Halogenation | Br₂ or Cl₂ in CH₂Cl₂ | Vicinal Dihalide | (3,4-Dihalo-3,5-dimethylhexyl)benzene |
| Hydroxylation (syn) | 1. OsO₄ 2. NaHSO₃ | Vicinal Diol | (3,4-Dihydroxy-3,5-dimethylhexyl)benzene (syn-diol) |
| Hydroxylation (anti) | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol | (3,4-Dihydroxy-3,5-dimethylhexyl)benzene (anti-diol) |
Synthesis of Polymeric Materials Incorporating this compound Subunits
The structure of this compound offers possibilities for its incorporation into polymeric materials, either as a monomer that forms the polymer backbone or as a pendant group attached to a pre-existing chain. Terpene-based monomers, which share structural similarities with this compound, are increasingly explored as renewable resources for polymer synthesis. rsc.orgresearchgate.netnih.gov
Potential polymerization strategies include:
Metathesis Polymerization: While the tetrasubstituted nature of the alkene makes it a poor candidate for direct addition polymerization, it could be a substrate for metathesis reactions. Acyclic diene metathesis (ADMET) polymerization could be employed if the molecule were first converted into a diene, leading to polymers with unsaturated backbones. exlibrisgroup.com Another powerful technique is Ring-Opening Metathesis Polymerization (ROMP), which would require the initial synthesis of a strained cyclic derivative of the parent molecule. researchgate.netacs.org
Polymers with Pendant Groups: A versatile approach is to first modify the this compound molecule to create a polymerizable functional group, such as a vinyl or styrenic group on the benzene ring. This new monomer could then be polymerized using standard techniques like free-radical polymerization to yield polymers with the this compound unit as a large, hydrophobic pendant group. rsc.orgresearchgate.net Such pendant groups can significantly influence the physical properties of the resulting polymer.
Step-Growth Polymerization: By introducing two reactive functional groups onto the benzene ring (e.g., via the methods in section 6.1), the molecule can be used as a monomer in step-growth polymerizations. For instance, creating a di-acid or di-amine derivative would allow for the synthesis of aromatic polyamides or polyesters. mdpi.commdpi.com Similarly, a di-halogenated derivative could participate in cross-coupling reactions like Suzuki or Direct Arylation Polymerization (DArP) to form conjugated polymers. nsf.gov
The table below outlines potential pathways for creating polymers from this compound.
| Polymerization Strategy | Required Monomer Modification | Polymerization Method | Resulting Polymer Type |
| Metathesis Polymerization | Conversion to a strained cyclic alkene | Ring-Opening Metathesis Polymerization (ROMP) | Polyalkene with cyclic units in the backbone |
| Pendant Group Polymerization | Introduction of a vinyl group on the benzene ring | Free-Radical or Controlled Radical Polymerization | Poly(styrene) derivative with pendant (3,5-Dimethylhex-3-en-1-yl)phenyl groups |
| Step-Growth Polymerization | Introduction of two functional groups (e.g., -COOH, -NH₂) on the benzene ring | Polycondensation | Aromatic Polyesters or Polyamides |
Derivatization Strategies for Enhanced Reactivity or Specific Chemical Recognition of this compound
Derivatization involves the chemical modification of a molecule to alter its properties for a specific purpose, such as enhancing its reactivity for subsequent synthetic steps or enabling its detection and quantification. libretexts.org For this compound, derivatization can target either the alkyl chain or the aromatic ring.
Strategies for derivatization include:
Enhancing Reactivity:
Oxidation of the Benzylic Position: The carbon atom attached directly to the benzene ring (the benzylic position) has hydrogen atoms that can be oxidized. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), the alkyl group can be converted into a carboxylic acid (-COOH) group. pressbooks.pub This introduces a highly versatile functional handle that can readily form esters, amides, and other acid derivatives.
Reduction of Nitro Groups: If the benzene ring is first nitrated (as described in section 6.1), the resulting nitro group can be reduced to a primary amine (-NH₂) using reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). pressbooks.pub The resulting aniline (B41778) derivative is a key synthetic intermediate, with the amine group serving as a potent nucleophile or a base.
Derivatization for Chemical Recognition and Analysis:
Attachment of Reporter Groups: Functional groups introduced onto the molecule, such as an amine or carboxylic acid, can serve as anchor points for attaching reporter groups like fluorophores or chromophores. This allows the molecule to be tracked or visualized in various systems.
Improving Analytical Detection: For analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization can enhance analyte stability, volatility, or detector response. libretexts.orgunlv.edu For example, if a hydroxyl group were introduced via alkene modification, it could be converted to a silyl (B83357) ether to increase its volatility for GC analysis. libretexts.org Similarly, derivatization kits have been developed to convert metabolites of aromatic compounds into charged species to improve their sensitivity in mass spectrometry. nih.gov
The following table details several derivatization strategies for this compound.
| Strategy | Target Site | Reagents | Functional Group Transformation | Purpose |
| Benzylic Oxidation | Alkyl Chain (C1) | KMnO₄ or Na₂Cr₂O₇, H₂O, heat | -CH₂-Ar → -COOH-Ar | Introduce a carboxylic acid for further synthesis. |
| Nitro Group Reduction | Benzene Ring | 1. HNO₃/H₂SO₄ 2. Fe, HCl | -Ar → -Ar-NO₂ → -Ar-NH₂ | Introduce a nucleophilic amine group. |
| Silylation | Introduced -OH group | Trimethylsilyl chloride | -OH → -O-Si(CH₃)₃ | Increase volatility for GC analysis. |
| Esterification | Introduced -COOH group | Alcohol, Acid catalyst | -COOH → -COOR | Protect the acid or create a new derivative. |
Applications of 3,5 Dimethylhex 3 En 1 Yl Benzene and Its Derivatives in Advanced Chemical Technologies
(3,5-Dimethylhex-3-en-1-yl)benzene as a Monomer in Advanced Polymer Chemistry
The polymerization of alkene-containing monomers is a cornerstone of polymer science. libretexts.orgcompoundchem.com Aryl-substituted alkenes, commonly known as styrenics, are a significant class of monomers. compoundchem.comresearchgate.net The polymerization of these monomers can proceed through various mechanisms, including radical, cationic, and anionic pathways, to produce a wide array of polymers with diverse properties. libretexts.org For instance, the polymerization of conjugated polar alkenes can be controlled using Lewis pairs to create well-defined polymers. researchgate.net However, no specific studies detailing the polymerization of this compound or the properties of the resulting polymer, polythis compound, have been found.
Utilization of this compound in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. northwestern.edu Benzene (B151609) derivatives are frequently used as building blocks in the construction of macrocycles and other host molecules in supramolecular chemistry. rsc.orgmdpi.com These structures can form host-guest complexes with a variety of molecules and ions, leading to applications in sensing, catalysis, and materials science. mdpi.comacs.org While the principles of supramolecular assembly are well-understood, there is no specific literature describing the incorporation of this compound or its derivatives into supramolecular architectures or their function in host-guest systems.
This compound as a Precursor for Specialty Organic Materials
Benzene and its derivatives are fundamental starting materials for a vast range of organic materials. libretexts.orgresearchgate.net The functionalization of the benzene ring allows for the tuning of electronic, optical, and physical properties, leading to materials for electronics, photonics, and more. youtube.com For example, fluorinated aryl diazomethanes can be polymerized to create highly substituted and hydrophobic polymers. acs.org Similarly, the synthesis of metal-organic frameworks (MOFs) often involves benzene-based linkers. mdpi.com However, the use of this compound as a precursor for any specialty organic materials is not reported in the available literature.
Role of this compound in Catalytic Systems
In catalysis, organic molecules can act as ligands for metal catalysts, as substrates for catalytic transformation, or as co-catalysts. Substituted styrenes, for example, are common substrates in catalytic reactions such as epoxidation and hydrocarboxylation. northwestern.eduacs.org The electronic and steric properties of the substituents on the styrene (B11656) can significantly influence the outcome of the catalytic reaction. northwestern.edu Furthermore, aryl-substituted alkenes can be involved in cross-coupling reactions to form more complex molecules. princeton.edu Despite the broad scope of catalytic applications for related compounds, there are no specific reports on the role of this compound as a ligand component, substrate, or co-catalyst in any catalytic system.
Future Research Directions and Unresolved Challenges in the Chemistry of 3,5 Dimethylhex 3 En 1 Yl Benzene
Development of More Sustainable and Atom-Economical Syntheses
A primary challenge in the practical application of (3,5-Dimethylhex-3-en-1-yl)benzene is the development of efficient, sustainable, and atom-economical synthetic routes. Traditional syntheses of similar aromatic-aliphatic compounds often rely on methods with significant drawbacks, such as Friedel-Crafts alkylations, which can suffer from catalyst deactivation, low regioselectivity, and the generation of substantial waste.
Future research must prioritize the principles of green chemistry. jk-sci.com Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a critical metric. jocpr.comnumberanalytics.com High atom economy is achieved by designing reactions that maximize the incorporation of all starting materials into the desired product, thereby minimizing waste. ucla.edunumberanalytics.com Addition and isomerization reactions, for example, are inherently 100% atom-economical. jk-sci.com
Key research objectives should include:
Catalytic C-C Bond Formation: Investigating novel catalytic systems (e.g., based on palladium, nickel, or copper) for the cross-coupling of appropriate benzene (B151609) derivatives with a C6 aliphatic partner. This could provide a more direct and less wasteful alternative to classical methods.
Renewable Feedstocks: Exploring pathways that utilize bio-based starting materials. For instance, lignin, a complex aromatic polymer, could potentially be a source for the benzene moiety, while the aliphatic portion could be derived from other biorefinery streams. nih.govmdpi.com
Flow Chemistry: Adapting synthetic routes to continuous flow processes. Flow chemistry can offer improved safety, efficiency, and scalability, along with easier optimization of reaction conditions compared to batch processing. iupac.org
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of this compound is dictated by its two primary functional regions: the benzene ring and the internal double bond. While predictable reactions like electrophilic aromatic substitution and electrophilic addition to the alkene are expected, significant opportunities lie in exploring less conventional transformations.
Future research should focus on:
Selective C-H Functionalization: Moving beyond classical electrophilic substitution on the aromatic ring to direct C-H activation/functionalization. This would allow for the introduction of new functional groups at specific positions with minimal use of pre-functionalized starting materials, enhancing synthetic efficiency.
Alkene Metathesis: Investigating the potential of the internal double bond to participate in alkene metathesis reactions. This could open pathways to polymerization or the synthesis of new, complex molecules by coupling with other alkenes.
Tandem/Cascade Reactions: Designing reactions where both the aromatic ring and the alkene participate in a single, multi-step transformation. For example, a reaction could be initiated at the double bond, leading to an intermediate that subsequently cyclizes onto the aromatic ring, rapidly building molecular complexity. The study of reactivity patterns in other unsaturated hydrocarbons can provide a basis for this exploration. scholaris.calibretexts.orglibretexts.org
Advanced In Silico Approaches for Predicting Reactivity and Interactions
Computational chemistry offers powerful tools to accelerate research and overcome experimental challenges before they are encountered in the lab. catalysis.bloggrnjournal.us For a molecule like this compound, in silico methods can provide deep insights into its behavior.
Key areas for computational investigation include:
Reaction Pathway and Mechanism Elucidation: Using quantum chemical calculations, such as Density Functional Theory (DFT), to map potential energy surfaces for various reactions. nih.govrsc.org This can predict the most likely products, identify transition states, and reveal the stability of intermediates, which is particularly important for understanding regioselectivity and stereoselectivity. grnjournal.us
Predicting Physicochemical Properties: Computational models can accurately predict properties like solubility, boiling point, and spectroscopic signatures, aiding in purification and characterization.
Virtual Screening and Interaction Modeling: If the compound is explored for biological or materials science applications, molecular docking and molecular dynamics simulations can predict its binding affinity and interaction with target proteins or material interfaces. nih.govnih.gov This can guide the design of derivatives with enhanced activity or desired properties. nih.govtandfonline.com Casting reaction prediction as a machine learning "translation" problem, where reactants are translated into products, is another emerging data-driven approach. youtube.com
Integration of this compound into Emerging Chemical Technologies
The unique structure of this compound makes it a candidate for integration into several emerging technological fields. Research in this area would focus on leveraging its hybrid nature for novel applications.
Potential avenues for exploration include:
Advanced Polymer Synthesis: The molecule could serve as a functional monomer. The alkene moiety allows for addition polymerization, while the aromatic ring can impart thermal stability, rigidity, and specific optical properties to the resulting polymer. Its incorporation into aliphatic-aromatic copolyesters could be investigated to create new materials. acs.org
Functional Materials: The aromatic ring can be further functionalized to create molecules with interesting electronic or photophysical properties. These could be investigated for use in organic electronics, sensors, or as components of metal-organic frameworks (MOFs). iupac.org
Sustainable Chemistry Platforms: As synthetic methods become greener, the compound could become a building block in the creation of more complex, value-added chemicals, such as those used in the pharmaceutical or agrochemical industries. nih.gov Technologies like synthetic electrochemistry, which can drive reactions with electricity, offer a green alternative for its transformations.
Addressing Stereochemical Control and Regioselectivity Challenges
The structure of this compound contains a chiral center at the C5 position and a C3=C4 double bond capable of existing as E/Z isomers. This inherent complexity presents significant challenges and research opportunities in stereochemical and regiochemical control.
Key unresolved challenges include:
Stereoselective Synthesis: Developing synthetic methods that can selectively produce a single desired stereoisomer. This includes controlling the geometry (E or Z) of the double bond during its formation and controlling the configuration (R or S) at the C5 chiral center. The stereochemistry of alkenes is known to be crucial in determining reaction outcomes and the properties of the final products. numberanalytics.comnumberanalytics.com
Regioselectivity in Alkene Reactions: Electrophilic additions to the unsymmetrical double bond can potentially yield two different regioisomers. According to Markovnikov's rule, the more stable carbocation intermediate will be favored, but this can be influenced by steric hindrance and the specific reagents used. lumenlearning.comnumberanalytics.com Future work must focus on developing highly regioselective reactions to avoid the formation of difficult-to-separate product mixtures. libretexts.orgmasterorganicchemistry.comchemistrysteps.com
Stereospecific Transformations: Investigating reactions that proceed with high stereospecificity, where the stereochemistry of the starting material directly determines the stereochemistry of the product. nih.gov For example, reactions like syn-dihydroxylation or anti-halogenation of the double bond would lead to diastereomeric products depending on the E/Z geometry of the starting alkene. chemistrysteps.com
Q & A
Basic Research Questions
Q. How can the synthesis of (3,5-Dimethylhex-3-en-1-yl)benzene be optimized for improved yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, catalyst) using stepwise procedures. For example, refluxing with catalysts like N,N-diisopropylethylamine (DIPEA) enhances coupling efficiency in similar aryl compounds . Purification via column chromatography or recrystallization, as described in methyl 3,5-dihydroxybenzoate synthesis (90.8% yield), ensures high purity . Monitor intermediates using TLC or HPLC to minimize side products.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to identify characteristic peaks for methyl groups ( ppm) and the hexenyl chain’s olefinic protons ( ppm) .
- IR Spectroscopy : Confirm C=C stretching vibrations () and aromatic C-H bends () .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak ( 202.17 for ) and fragmentation patterns .
Q. How does the compound behave under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : Treat with KMnO/HSO to cleave the double bond, yielding carboxylic acids (e.g., 3,5-dimethylbenzoic acid derivatives) .
- Reduction : Use Pd/C with H to saturate the hexenyl chain, producing (3,5-dimethylhexan-1-yl)benzene. Monitor progress via NMR loss of olefinic signals .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer : Employ SHELXL for small-molecule refinement. Use high-resolution twinned data to resolve chiral centers and confirm E/Z isomerism in the hexenyl chain. SHELX’s robustness in handling complex diffraction data ensures accurate bond-length and angle measurements .
Q. How should researchers address contradictory data in reaction yield or spectroscopic analysis?
- Methodological Answer : Apply iterative qualitative analysis:
- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents).
- Cross-validate using complementary techniques (e.g., GC-MS alongside NMR).
- Use statistical tools (e.g., ANOVA) to identify outliers, as discussed in data contradiction frameworks for iterative research .
Q. What computational methods predict the compound’s interactions in catalytic systems or biological targets?
- Methodological Answer :
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in Suzuki-Miyaura coupling .
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase) using AutoDock Vina, leveraging structural analogs like salicylic acid derivatives .
Q. What strategies enable selective functionalization of the benzene ring or alkenyl chain?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Direct substituents to the para position using bulky Lewis acids (e.g., AlCl) .
- Alkenyl Modification : Perform hydroboration on the hexenyl chain to introduce hydroxyl groups regioselectively, as seen in similar terpene derivatives .
Q. How can environmental persistence or toxicity be assessed for this compound?
- Methodological Answer : Conduct in silico assessments using EPA’s ECOSAR or TEST software to predict biodegradation and aquatic toxicity. Experimental validation via OECD 301D ready biodegradability tests is critical, though current data gaps exist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
